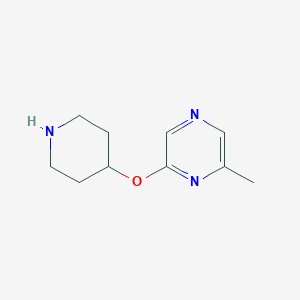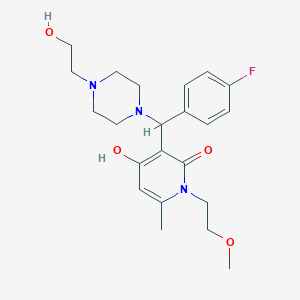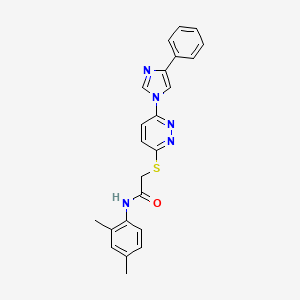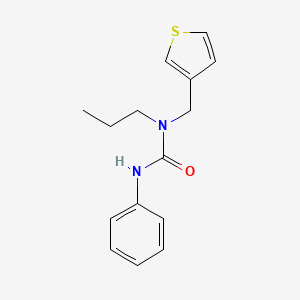
2-Methyl-6-(piperidin-4-yloxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans using 4-piperidinones, 5-pyrazolones, and malononitrile . Another approach includes the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine carboxylic acids, which are then converted to β-keto esters and reacted with N,N-dimethylformamide dimethyl acetal . Piperidine has also been used as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR and HRMS. For example, the novel heterocyclic compounds synthesized in paper were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation. The structure of the spontaneous transformation products of a related pyrazolo[4,3-c]pyridin-3-one was elucidated using NMR spectroscopy and X-ray analysis .
Chemical Reactions Analysis
The papers describe various chemical reactions involving piperidine and pyrazine derivatives. For instance, the conversion of 2H-1,4-oxazin-2-ones into piperidine-2-carboxamides and related compounds, which are of interest as potential Substance P antagonists, involves cycloaddition followed by lactone cleavage and reduction . The synthesis of tricyclic condensed rings incorporating pyrazole or isoxazole moieties bonded to a 4-piperidinyl substituent involves acylation followed by heterocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are often inferred from their synthesis and structural analysis. For example, the amino alcohols synthesized in paper are described as viscous high-boiling oils that are insoluble in water but soluble in organic solvents. The crystal structure and interaction energies of a pyridazine derivative were studied using Hirshfeld surface analysis and DFT studies, providing insights into the molecule's intermolecular interactions .
Applications De Recherche Scientifique
Pyrazine Derivatives in Antidepressant Research
The search for potential antidepressant agents has led to the discovery of compounds with a substituted pyrazine ring, such as 2-Methyl-6-(piperidin-4-yloxy)pyrazine. These compounds are considered for their potential in treating mental disorders, offering a different spectrum of activity and possibly reducing undesirable effects found in existing agents (Gylys, Muccia, & Taylor, 1963).
Role in Pharmaceutical and Agrochemical Industries
Nitrogen-containing compounds like pyrazines are essential in pharmaceuticals and agrochemicals due to their biological activities. Pyrazines are used in flavors, fragrances, and as pharmaceutical intermediates. Specifically, 2-methylpyrazine, a related compound, is a raw material for anti-tuberculosis drugs (Higasio & Shoji, 2001).
Synthesis and Characterization in Chemical Reactions
The synthesis and characterization of pyrazine derivatives, including those involving piperidine, are crucial for the development of various compounds. These processes involve multi-component reactions, offering ease of handling and good yields, which are important for producing complex molecules for various applications (Alizadeh & Ghanbaripour, 2014).
Intercalation in Material Science
The intercalation of heterocyclic amines, including pyrazine and piperidine, into materials like α-titanium hydrogenphosphate, suggests their potential use in material science. Such intercalation processes can modify the structural properties of materials, which could be valuable in various technological applications (Nunes & Airoldi, 2000).
Medicinal Importance of Pyrazine Ring
The pyrazine ring, a key component of this compound, is significant in medicinal chemistry. It is found in various clinically used drugs, indicating its importance in drug design. The presence of this ring in compounds often results in diverse therapeutic applications (Miniyar, Murumkar, Patil, Barmade, & Bothara, 2013).
Safety and Hazards
The safety information available indicates that “2-Methyl-6-(piperidin-4-yloxy)pyrazine” should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust or aerosols . It is also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .
Orientations Futures
The future directions for “2-Methyl-6-(piperidin-4-yloxy)pyrazine” and its derivatives could involve further exploration of their potential applications in the pharmaceutical industry, particularly as anti-tubercular agents . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It is known that pyrazine derivatives have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that pyrazine derivatives can exhibit significant activity againstMycobacterium tuberculosis H37Ra
Biochemical Pathways
Piperidine-containing compounds are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Result of Action
It is known that pyrazine derivatives can exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Analyse Biochimique
Biochemical Properties
It is known that this compound is used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . This suggests that 2-Methyl-6-(piperidin-4-yloxy)pyrazine may interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that this compound is used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
2-methyl-6-piperidin-4-yloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDHOTSPDSQTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)
![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)
